Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]-
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Overview
Description
Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- is a complex organic compound with the molecular formula C7H12ClNO2 It is known for its unique chemical structure, which includes a chloroacetamide group, a tetrahydrofuran ring, and a trifluoromethyl-substituted thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with tetrahydrofuran in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-[3-(trifluoromethyl)phenyl]-2-thiazolyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(tetrahydrofurfuryl)acetamide
- 2-chloro-N-(oxolan-2-ylmethyl)acetamide
- 2-chloro-N-(2-tetrahydrofuranylmethyl)acetamide
Uniqueness
Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
1374509-30-4 |
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Molecular Formula |
C17H16ClF3N2O2S |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-chloro-N-(oxolan-2-ylmethyl)-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H16ClF3N2O2S/c18-8-15(24)23(9-13-5-2-6-25-13)16-22-14(10-26-16)11-3-1-4-12(7-11)17(19,20)21/h1,3-4,7,10,13H,2,5-6,8-9H2 |
InChI Key |
PGNYURQZUBXOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)CCl |
Origin of Product |
United States |
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